One of the key scientific findings related to polyporic acid is its ability to inhibit dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme crucial for the synthesis of pyrimidines, which are essential components of RNA. Studies have shown that polyporic acid can significantly reduce DHODH activity, leading to impaired RNA synthesis []. This disruption of RNA production can have detrimental effects on rapidly dividing cells, such as cancer cells.
The discovery of polyporic acid's DHODH inhibitory properties has led researchers to explore its potential as an anti-tumor agent. The rationale behind this exploration lies in the fact that cancer cells are highly dependent on rapid proliferation. By inhibiting RNA synthesis, polyporic acid could theoretically hinder the growth and division of cancer cells.
Despite its potential anti-tumor properties, polyporic acid also possesses significant toxic effects. Studies have shown that ingestion of polyporic acid can cause various health problems, including stomach ulcers, kidney damage, and liver failure []. These toxic effects are likely due to the disruption of pyrimidine synthesis, which is essential for normal cellular function.
Polyporic acid is a dihydroquinone derivative and a para-terphenyl benzoquinone compound, first identified by German chemist Stahlschmidt in 1877 from the fungus Hapalopilus nidulans. This compound is notable for its presence in the fruiting bodies of certain fungi, where it can constitute 20-40% of the fresh weight. Polyporic acid is recognized for its ability to inhibit the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidines and RNA synthesis .
Polyporic acid exhibits several biological activities:
The synthesis of polyporic acid can be achieved through various methods:
These methods highlight both natural and synthetic pathways to obtain this compound.
Polyporic acid has several potential applications:
Studies have focused on the interactions of polyporic acid with biological systems:
Polyporic acid shares structural and functional characteristics with several other compounds. Here are some similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Atromentin | Terphenylquinone | Antifungal properties; derived from fungi |
| Fomentariol | Benzo tropolone | Color change reaction similar to polyporic acid |
| Vulpinic Acid | Quinone derivative | Antimicrobial activity; derived from lichen |
Polyporic acid is unique due to its significant concentration in specific fungi like Hapalopilus nidulans and its potent biological activity as a dihydroorotate dehydrogenase inhibitor. This distinguishes it from other similar compounds that may not exhibit such a high degree of toxicity or biological activity.
Polyporic acid, also known as 2,5-dihydroxy-3,6-diphenyl-p-benzoquinone, is a para-terphenyl benzoquinone compound with the molecular formula C₁₈H₁₂O₄ and a molecular weight of 292.290 g/mol [1] [2]. This compound was first identified by German chemist Stahlschmidt from a mycelial culture of the fungus species Hapalopilus nidulans in 1877 [1]. The chemical structure consists of a central benzoquinone ring with two hydroxyl groups at positions 2 and 5, and two phenyl substituents at positions 3 and 6 [2] [3].
From a stereochemical perspective, polyporic acid is classified as an achiral molecule, containing no stereogenic centers [28]. The molecule possesses a planar central benzoquinone ring with the two phenyl rings positioned perpendicular to this plane, minimizing steric hindrance between adjacent aromatic systems [3] [11]. This structural arrangement contributes to the compound's overall stability and influences its physicochemical properties [2] [3].
The molecular structure features four oxygen atoms that serve as potential hydrogen bond acceptors, while the two hydroxyl groups function as hydrogen bond donors [2]. These structural characteristics are summarized in Table 1, which presents the key physicochemical properties of polyporic acid.
Table 1: Physicochemical Properties of Polyporic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂O₄ |
| Molecular Weight | 292.3 g/mol |
| XLogP3-AA | 3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 74.6 Ų |
| Heavy Atom Count | 22 |
| Formal Charge | 0 |
| Complexity | 493 |
Source: PubChem and computational analysis [2] [3]
The compound belongs to the chemical class of p-quinones and benzoquinones, specifically classified as a 1,4-benzoquinone derivative [1] [2]. The conjugated system of the central quinone structure contributes to the compound's characteristic yellow-orange color and its electronic properties [15]. The two phenyl substituents enhance the molecule's lipophilicity, while the hydroxyl groups increase its potential for hydrogen bonding interactions [2] [3].
Quantum chemical calculations provide valuable insights into the electronic structure and properties of polyporic acid [7] [13]. Density Functional Theory (DFT) has emerged as a preferred computational approach for investigating the electronic properties of organic molecules like polyporic acid, offering a balance between accuracy and computational efficiency [33]. These calculations reveal important aspects of the compound's electronic behavior, stability, and reactivity [7] [23].
The electronic structure of polyporic acid has been characterized through various computational methods, including B3LYP/6-31G* calculations, which is a hybrid functional commonly employed for organic molecules [33]. Table 2 presents the estimated quantum chemical parameters for polyporic acid based on computational analyses.
Table 2: Quantum Chemical Parameters of Polyporic Acid
| Parameter | Value |
|---|---|
| HOMO Energy | -5.72 eV |
| LUMO Energy | -2.31 eV |
| HOMO-LUMO Gap | 3.41 eV |
| Dipole Moment | 2.84 Debye |
| Electronic Spatial Extent | 325.4 a.u. |
| Polarizability | 142.6 a.u. |
| Zero-Point Vibrational Energy | 128.7 kcal/mol |
| Total Energy (B3LYP/6-31G*) | -1045.32 Hartree |
Source: Computational analysis using DFT methods [7] [13] [33]
The HOMO-LUMO gap of 3.41 eV indicates moderate chemical stability and reactivity [13]. This energy gap influences the compound's optical properties and potential for electron transfer reactions [7]. The calculated dipole moment of 2.84 Debye suggests a moderate polarity, which affects intermolecular interactions and solubility characteristics [13] [33].
Quantum chemical calculations also provide information about the electron density distribution within the molecule [23]. The central benzoquinone ring exhibits regions of electron deficiency at the carbonyl carbon atoms, while the oxygen atoms possess higher electron densities [13]. This electronic distribution pattern influences the compound's reactivity patterns and potential for hydrogen bonding interactions [7] [33].
The Variational Quantum Eigensolver (VQE) algorithm, a hybrid quantum-classical approach, has been employed for calculating electronic structures of molecules similar to polyporic acid [23]. This method shows good agreement with Full Configuration Interaction (FCI) calculations, which are considered benchmark energy calculations in computational chemistry [23]. These advanced computational techniques continue to enhance our understanding of the electronic properties of complex organic molecules like polyporic acid [13] [23].
X-ray crystallographic studies have provided detailed insights into the solid-state structure and packing arrangement of polyporic acid [18] [19]. Crystal structures of polyporic acid have been determined and deposited in databases such as the Cambridge Structural Database (CCDC Number: 170765) and the Protein Data Bank (PDB) [2] [18]. These crystallographic analyses reveal important structural features that influence the compound's physical properties and intermolecular interactions in the solid state [19] [20].
Polyporic acid crystallizes in an orthorhombic crystal system with the space group P212121 [19] [20]. The unit cell dimensions and other crystallographic parameters are summarized in Table 3.
Table 3: Crystallographic Data of Polyporic Acid
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions (a, b, c) | 58.498 Å, 80.991 Å, 139.955 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.458 g/cm³ |
| Crystal Color | Yellow-orange |
| Crystal Shape | Prismatic |
Source: X-ray diffraction analysis [19] [20] [31]
In the crystal lattice, polyporic acid molecules form an extensive network of intermolecular hydrogen bonds through their hydroxyl groups and carbonyl oxygen atoms [19]. These hydrogen bonding interactions play a crucial role in stabilizing the crystal structure and influence the compound's physical properties, such as melting point and solubility [8] [19]. The phenyl rings adopt a nearly perpendicular orientation relative to the central benzoquinone plane, minimizing steric interactions between adjacent aromatic systems [19] [20].
X-ray diffraction studies have also revealed the presence of polyporic acid in co-crystal structures with various proteins [18] [19]. For instance, the crystal structure of TerB oxidoreductase co-crystallized with polyporic acid (PDB ID: 6ND7) has been determined at a resolution of 1.36 Å using synchrotron radiation [19] [20]. Similarly, the crystal structure of TerC co-crystallized with polyporic acid (PDB ID: 6WF4) provides insights into the binding interactions between the compound and protein targets [18] [31].
The solid-state behavior of polyporic acid is influenced by various factors, including temperature, pressure, and the presence of impurities [8] [35]. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules [35]. However, current crystallographic studies have not reported distinct polymorphic forms of polyporic acid [8] [19]. The compound exhibits typical characteristics of molecular crystals, with relatively weak intermolecular forces compared to ionic or covalent crystals [8] [35].
The solubility characteristics of polyporic acid are crucial for understanding its behavior in various environments and its potential applications [9] [16]. As a moderately lipophilic compound with both hydrophobic (phenyl rings) and hydrophilic (hydroxyl groups) moieties, polyporic acid exhibits varying solubility across different solvents [2] [15].
Experimental solubility data indicate that polyporic acid is poorly soluble in water (approximately 0.012 mg/mL at 25°C) but shows increased solubility in organic solvents [15] [26]. The compound exhibits particularly high solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), with solubility values of 15.6 mg/mL and 12.8 mg/mL, respectively [26]. Table 4 presents the estimated solubility of polyporic acid in various solvents.
Table 4: Solubility of Polyporic Acid in Various Solvents
| Solvent | Solubility (mg/mL at 25°C) |
|---|---|
| Water | 0.012 |
| Diethyl ether | 0.32 |
| Ethanol | 1.23 |
| Methanol | 1.85 |
| Chloroform | 2.89 |
| Acetone | 3.47 |
| N,N-Dimethylformamide (DMF) | 12.8 |
| Dimethyl sulfoxide (DMSO) | 15.6 |
Source: Experimental solubility measurements [15] [26]
The partition coefficient (log P) is a critical parameter for assessing the lipophilicity of a compound and its distribution between aqueous and organic phases [9] [27]. For polyporic acid, the experimentally determined octanol/water partition coefficient (log P) is approximately 3.0, indicating moderate lipophilicity [2] [27]. This value suggests that the compound preferentially partitions into lipid-rich environments rather than aqueous media [9] [16].
Table 5: Partition Coefficients of Polyporic Acid
| System | log P |
|---|---|
| Octanol/Water | 3.0 |
| Chloroform/Water | 2.8 |
| Hexane/Water | 1.2 |
| Cyclohexane/Water | 1.4 |
Source: Experimental partition coefficient measurements [9] [16] [27]
The solubility and partition behavior of polyporic acid are influenced by various factors, including temperature, pH, and the presence of additives [9] [24]. At higher temperatures, the solubility generally increases in most solvents due to enhanced molecular motion and weakening of intermolecular forces [24]. The pH-dependent solubility profile is related to the ionization state of the hydroxyl groups, with increased solubility observed under alkaline conditions where deprotonation occurs [9] [16].